Songorine diacetate

Description

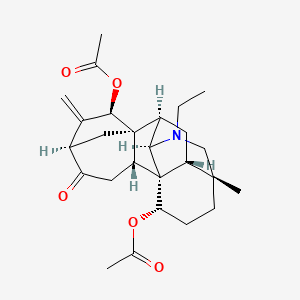

Structure

3D Structure

Properties

CAS No. |

67806-01-3 |

|---|---|

Molecular Formula |

C26H35NO5 |

Molecular Weight |

441.6 g/mol |

IUPAC Name |

[(1R,2R,5R,7R,8R,9R,10R,13R,16S,17R)-7-acetyloxy-11-ethyl-13-methyl-6-methylidene-4-oxo-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] acetate |

InChI |

InChI=1S/C26H35NO5/c1-6-27-12-24(5)8-7-21(31-14(3)28)26-19(24)9-17(22(26)27)25-11-16(18(30)10-20(25)26)13(2)23(25)32-15(4)29/h16-17,19-23H,2,6-12H2,1,3-5H3/t16-,17+,19-,20-,21+,22-,23-,24+,25+,26+/m1/s1 |

InChI Key |

UWFHTWFQCDQGKI-UQLLBUQISA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4CC(=O)[C@H](C5)C(=C)[C@H]6OC(=O)C)OC(=O)C)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6OC(=O)C)OC(=O)C)C |

Origin of Product |

United States |

Origin and Isolation Methodologies of Songorine Precursors

Botanical Sources of Songorine-Type Diterpenoid Alkaloids

Diterpenoid alkaloids, including the precursors to songorine (B610919) diacetate, are predominantly found within a specific genus of flowering plants. The concentration and specific types of alkaloids can vary between species and even different parts of the same plant.

The genus Aconitum, belonging to the Ranunculaceae family, is the principal natural source of songorine and other C20-diterpenoid alkaloids. nih.govnih.gov With over 450 different alkaloids identified across various species, this genus is a rich reservoir of these complex chemical compounds. nih.gov Songorine itself was first isolated from Aconitum soongaricum. nih.gov Research has identified numerous species within this genus as sources of songorine-type and other related diterpenoid alkaloids.

| Aconitum Species | Notable Diterpenoid Alkaloids Isolated |

| Aconitum soongaricum | Songorine, Aconitine, Deoxyaconitine, 12-epi-napelline |

| Aconitum carmichaelii | Songorine, Aconitine |

| Aconitum kusnezoffii | Aconitine, Benzoylaconine, 1,15-dimethoxy-3-hydroxy-14-benzoyl-16-ketoneoline |

| Aconitum heterophyllum | 2-O-cinnamoyl hetisine, Atisinium, Aconitic acid |

| Aconitum coreanum | Guanfu base A, Guanfu base G, Guanfu base I, Atisine |

| Aconitum talassicum | Songorine, Cammaconine, Aconorine, Talassicumines A, B, C |

| Aconitum kirinense | Kirinenine A |

| Aconitum sinomontanum | Diterpenoid alkaloids |

The concentration of diterpenoid alkaloids is not uniform throughout the plant. Scientific studies have focused on specific parts to maximize the yield of these compounds. The roots and tubers of Aconitum species are the most common plant parts used for the extraction of these alkaloids due to their high concentration. nih.govchemrxiv.org For instance, research on Aconitum kusnezoffii Reichb. and Aconitum heterophyllum Wall has specifically utilized the roots for the isolation of various diterpenoid alkaloids. nih.govchemrxiv.org While other parts like leaves and seeds also contain these alkaloids, the concentrations are generally lower than in the tubers. researchgate.net

Advanced Chromatographic Separation Techniques for Precursors

Following the initial solvent extraction from the plant material, the resulting crude extract contains a complex mixture of numerous alkaloids and other secondary metabolites. Isolating individual compounds requires a combination of advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the fine separation and purification of diterpenoid alkaloids from fractionated extracts. nih.gov Reversed-phase HPLC, often utilizing a C8 or C18 column, is a common configuration. nih.gov

The separation is achieved by employing a gradient elution, where the composition of the mobile phase is changed over time. A typical mobile phase might consist of an aqueous component, such as ammonium (B1175870) acetate (B1210297) buffer, and an organic solvent like methanol (B129727) or acetonitrile. nih.gov The pH of the mobile phase can also be adjusted to optimize the separation of these basic compounds. nih.gov Detection is commonly performed using a photodiode array (PDA) detector, which can monitor the elution of compounds at multiple wavelengths. nih.gov For compounds with low UV absorption, an Evaporative Light Scattering Detector (ELSD) may be used.

Preparative Thin-Layer Chromatography (TLC) serves as a valuable method for the isolation and purification of natural products, including diterpenoid alkaloids from Aconitum extracts. While analytical TLC is used for monitoring fractions, preparative TLC allows for the separation of larger quantities of material. researchgate.netresearchgate.net In this technique, the crude or partially purified extract is applied as a band onto a thick layer of adsorbent, typically silica (B1680970) gel, on a glass plate. researchgate.net

The plate is then developed in a suitable solvent system. Once the separation is complete, the bands corresponding to the different compounds are visualized (often under UV light) and physically scraped from the plate. The desired compound is then eluted from the adsorbent with an appropriate solvent. This method has been successfully used in the purification of aconitine-derived compounds, where it is effective in separating structurally similar alkaloids. nih.gov

Column chromatography is a fundamental and widely used technique for the initial fractionation of the crude alkaloid extract. chemrxiv.org This method involves packing a glass column with a stationary phase, most commonly silica gel. chemrxiv.org The crude extract is loaded onto the top of the column and eluted with a series of solvents or a solvent gradient of increasing polarity.

For example, a gradient might start with a non-polar solvent like chloroform (B151607) and gradually introduce a more polar solvent such as methanol. nih.gov Fractions are collected sequentially and analyzed (e.g., by analytical TLC) to identify those containing the alkaloids of interest. This process effectively separates the complex mixture into simpler fractions based on the differential adsorption of the components to the stationary phase, paving the way for further purification by methods like HPLC. nih.gov

Structural Elucidation and Conformational Analysis of Songorine and Its Diacetate

Spectroscopic Methodologies for Structural Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy has been a fundamental tool in identifying the key functional groups present in songorine (B610919) and its diacetate derivative. The IR spectrum of songorine exhibits characteristic absorption bands indicating the presence of hydroxyl, ketone, and lactam functionalities. Upon acetylation to form songorine diacetate, the disappearance of the hydroxyl bands and the appearance of strong ester carbonyl absorptions provide clear evidence of the derivatization.

For instance, in a related synthetic intermediate, a five-membered ring B ketone showed a carbonyl maximum at 1750 cm⁻¹. cdnsciencepub.com Another compound in the synthetic pathway displayed carbonyl maxima at 1750 and 1675 cm⁻¹ for the ketone and lactam groups, respectively. cdnsciencepub.com The diacetate of a related compound, upon formation, showed the introduction of acetate (B1210297) groups, which typically exhibit strong C=O stretching vibrations in the region of 1735-1750 cm⁻¹ and C-O stretching vibrations around 1220-1240 cm⁻¹. tandfonline.com

Table 1: Characteristic IR Absorption Frequencies for Songorine and Related Compounds

| Functional Group | Wavenumber (cm⁻¹) | Compound/Fragment | Reference |

| Ketone (5-membered ring) | 1750 | Synthetic Intermediate | cdnsciencepub.com |

| Ketone and Lactam | 1750 and 1675 | Synthetic Intermediate | cdnsciencepub.com |

| Diacetate (C=O stretch) | 1756, 1730 | Diacetate of a Gibberellin | tandfonline.com |

| Diacetate (C-O stretch) | 1257, 1220 | Diacetate of a Gibberellin | tandfonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to identify chromophoric systems within a molecule. In the case of songorine and its diacetate, the UV spectrum is primarily influenced by the carbonyl groups. While simple ketones and esters exhibit weak n→π* transitions at higher wavelengths, the absence of extended conjugation in the core skeleton of songorine results in a relatively simple UV profile. The technique is generally more informative for alkaloids with aromatic or extended conjugated systems. However, UV-Vis spectroscopy can be useful in monitoring reactions and purity. The typical UV-Vis spectra of complex molecules like alkaloids show maximum absorbance at various wavelengths, which can suggest the presence of chromophoric compounds. nih.govpmda.go.jp For instance, a study on herbal medicinal products showed maximum absorbance around 230 nm, 280 nm, and 375 nm, indicating the presence of compounds with conjugated systems or chromophores. nih.gov

X-ray Crystallography for Absolute Configuration and Conformational Studies

X-ray crystallography has been the definitive method for establishing the absolute configuration and detailed conformational features of songorine and its derivatives. An X-ray analysis of songorine hydrochloride monohydrate provided a rigid three-dimensional structure, confirming the complex, cage-like framework of the molecule. researchgate.net This technique unequivocally determined the stereochemistry at all chiral centers and revealed the boat conformation of ring A, which is influenced by intramolecular hydrogen bonding. researchgate.net The crystal structure of songorine was determined by single-crystal X-ray diffraction, which provided the basis for understanding its chemical reactivity and spectroscopic properties. researchgate.net Furthermore, X-ray analysis of related diterpenoid alkaloids has been crucial in confirming their structures and stereochemistry. jst.go.jp

Chemical Transformation for Structural Confirmation

The chemical transformation of songorine to its diacetate has served as a classical method for structural proof. The acetylation of songorine, typically using acetic anhydride (B1165640) in pyridine, results in the formation of this compound. This reaction confirms the presence of two hydroxyl groups in the parent molecule. The changes observed in the spectroscopic data, particularly in IR and NMR spectra, upon acetylation provide corroborative evidence for the structure. For example, the formation of a diacetate from a related alkaloid, karakoline, was achieved by acetylation with acetic anhydride-pyridine. rsc.org The mass spectra of acetylated derivatives of songorine and related compounds often show a base peak corresponding to the loss of an acetyl group (M - 59). scribd.com

Interconversion studies involving songorine and other structurally related alkaloids have been instrumental in correlating their stereochemical relationships. For example, the direct conversion of songorine to 12-epinapelline (B1180270) has been demonstrated, which helped to establish the structure of the new alkaloid. researchgate.net These chemical correlations, often involving reactions that proceed with predictable stereochemistry, provide a powerful tool for assigning the structures of new alkaloids isolated from natural sources. Such studies have been crucial in understanding the biosynthetic pathways and the structural diversity of the Aconitum alkaloids. researchgate.net The interconversion between different alkaloids can sometimes be observed under specific conditions, such as in D2O. researchgate.net

Synthetic Strategies for Songorine Diacetate and Analogues

Semi-Synthesis Approaches from Natural Songorine (B610919)

Semi-synthesis is a powerful strategy that leverages the complex scaffold of a readily available natural product to create derivatives. Starting with songorine, which can be isolated from various Aconitum species, chemists can introduce new functional groups or modify existing ones to produce analogues like songorine diacetate. nih.gov

The most direct method for preparing this compound from songorine is through acetylation. This reaction targets the hydroxyl (-OH) groups present on the songorine molecule and converts them into acetate (B1210297) esters (-OCOCH₃). Standard laboratory procedures for this transformation typically involve an acetylating agent and often a base catalyst to facilitate the reaction.

The formation of this compound involves the esterification of both hydroxyl groups on the parent songorine molecule. This is typically achieved using an excess of an acetylating agent to ensure the reaction goes to completion. Common reagents and conditions for this type of transformation are well-established in organic synthesis.

| Reagent/Catalyst | Description | Purpose |

| Acetic Anhydride (B1165640) ((CH₃CO)₂O) | A strong and common acetylating agent. | Serves as the source of the acetyl groups that are transferred to the hydroxyl groups of songorine. |

| Acetyl Chloride (CH₃COCl) | A highly reactive acetylating agent. | An alternative to acetic anhydride, often used for less reactive alcohols. |

| Pyridine or Triethylamine (B128534) (Et₃N) | A basic catalyst. | Activates the hydroxyl groups and neutralizes the acidic byproduct (acetic acid or HCl) generated during the reaction. |

| 4-Dimethylaminopyridine (DMAP) | A nucleophilic catalyst. | Often used in small amounts along with pyridine or triethylamine to significantly accelerate the rate of acetylation. |

The reaction proceeds by the nucleophilic attack of the oxygen atom of a songorine hydroxyl group on the electrophilic carbonyl carbon of the acetylating agent. The presence of a base facilitates this process by deprotonating the hydroxyl group, making it a more potent nucleophile.

While the formation of the diacetate derivative is straightforward, the synthesis of mono-acetylated or other selectively esterified analogues of songorine requires more sophisticated strategies. Selective esterification aims to modify one specific hydroxyl group while leaving others unchanged, which can be challenging when multiple reactive sites are present.

Several techniques can be employed to achieve regioselectivity in esterification reactions:

Use of Protecting Groups: One of the most common strategies involves "protecting" one hydroxyl group with a temporary chemical moiety. This group renders the hydroxyl unreactive, allowing the other hydroxyl group to be esterified. Subsequently, the protecting group is removed to yield the mono-esterified product.

Enzyme-Catalyzed Reactions: Biocatalysts, such as lipases, can exhibit high regioselectivity, catalyzing esterification at a specific position on a molecule due to the precise fit of the substrate within the enzyme's active site.

Steric Hindrance: The different chemical environments of the hydroxyl groups on the songorine skeleton can be exploited. A bulky esterifying agent may react preferentially with the more sterically accessible hydroxyl group.

Catalyst Control: Certain catalysts, including specific Lewis acids or organocatalysts, can promote esterification at a particular site by coordinating selectively with a nearby functional group. luxembourg-bio.comorganic-chemistry.orgresearchgate.net For example, uronium-based coupling agents have been shown to be effective for preparing esters under mild conditions, and the choice of agent and base can allow for selectivity between primary and secondary alcohols. luxembourg-bio.com

Total Synthesis Approaches to the Songorine Skeleton

The total synthesis of a complex alkaloid like songorine is a formidable undertaking that requires the development of novel synthetic pathways to construct its polycyclic framework with precise stereochemical control. nih.gov Such an endeavor allows for the creation of not only the natural product itself but also a wide array of analogues that are inaccessible through semi-synthesis.

The songorine skeleton is characterized by a rigid, multi-ring system and numerous stereocenters. A successful total synthesis must therefore address the critical challenges of stereoselectivity and regioselectivity at each key step.

Regioselectivity refers to the control of where a chemical reaction takes place on a molecule that has multiple potential reaction sites. quora.com For instance, in the formation of a key carbon-carbon bond to build the songorine framework, a regioselective reaction would ensure the bond forms at the correct position, preventing the formation of undesired structural isomers. quora.comyoutube.com

Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.com Given the numerous chiral centers in songorine, controlling the three-dimensional arrangement of atoms is paramount. This is often achieved using chiral catalysts, chiral auxiliaries, or substrate-controlled reactions where the existing stereochemistry of an intermediate directs the stereochemical outcome of the next reaction. nih.gov

Synthetic strategies often rely on powerful reactions like the Diels-Alder cycloaddition, aldol reactions, or transition metal-catalyzed couplings, which can be designed to proceed with high levels of both regio- and stereocontrol.

Common reaction types employed in the synthesis of complex alkaloids are summarized below.

| Reaction Type | Mechanism/Description | Relevance to Songorine Skeleton |

| Cycloaddition Reactions (e.g., Diels-Alder) | Formation of a cyclic molecule from two or more unsaturated molecules. Can set multiple stereocenters in a single step. | Highly effective for rapidly building the polycyclic core of the songorine framework. |

| Aldol and Related Condensations | Formation of carbon-carbon bonds by reacting an enolate with a carbonyl compound. | Useful for constructing carbon chains and forming rings. |

| Rearrangement Reactions (e.g., Stevens, Cope) | Skeletal reorganization of a molecule to form a structural isomer, often driven by the formation of a more stable product. | Can be used to create complex and strained ring systems present in alkaloids like songorine. nih.gov |

| Transition Metal-Catalyzed Cross-Coupling | Formation of carbon-carbon or carbon-heteroatom bonds using a metal catalyst (e.g., Palladium, Rhodium). | Allows for the connection of complex molecular fragments under mild conditions. |

The synthesis of quinine, another complex alkaloid, provides a historical example of the strategic use of key intermediates and reaction mechanisms, such as the Claisen condensation and various cyclizations, to achieve the final target. wikipedia.org

A defining feature of an alkaloid is the presence of a nitrogen atom, typically within a heterocyclic ring system. The incorporation of nitrogen and the closure of the various rings are critical steps in the synthesis of the songorine skeleton. imperial.ac.uk

Nitrogen Incorporation: The nitrogen atom can be introduced at various stages of the synthesis. researchgate.netnih.gov

Early-Stage Incorporation: The synthesis may begin with a simple, nitrogen-containing starting material (e.g., an amino acid or an amine).

Late-Stage Incorporation: Alternatively, the nitrogen can be introduced later in the synthesis via reactions such as amination, reductive amination of a ketone, or the opening of an epoxide with an azide followed by reduction. In the biosynthesis of some alkaloids, nitrogen is introduced at a late stage through a transamination reaction. nih.govresearchgate.net

Ring Closure: The formation of the multiple rings of the songorine core requires a variety of robust ring-closing (cyclization) strategies. researchgate.net

Ring-Closing Metathesis (RCM): A powerful method that uses a ruthenium or molybdenum catalyst to form a new double bond, thereby closing a ring. It is particularly useful for forming medium-to-large rings. nih.gov

Intramolecular Aldol or Claisen Condensations: These reactions can be used to form five- or six-membered rings by creating a carbon-carbon bond within a single molecule.

Pictet-Spengler Reaction: A classic reaction for synthesizing tetrahydroisoquinoline ring systems, a common core in many alkaloids, by condensing a β-arylethylamine with an aldehyde or ketone. nih.gov

Radical Cyclizations: Reactions involving radical intermediates can be used to form rings, often with high stereoselectivity.

The specific combination of these strategies would be carefully chosen to navigate the complexities of assembling the unique and challenging structure of the songorine alkaloid.

Biosynthetic Pathway Elucidation of Songorine-Type Alkaloids

The journey to constructing the complex scaffold of songorine begins with fundamental building blocks from primary metabolism and proceeds through a series of intricate cyclizations and oxidative modifications.

Precursor Incorporation Studies (e.g., Isopentenyl Diphosphate)

The backbone of songorine is a diterpenoid, indicating its origin from the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). While direct feeding studies with isotopically labeled IPP specifically for songorine biosynthesis are not extensively detailed in the available literature, the general pathway for diterpenoid biosynthesis is well-established. In plants, two independent pathways, the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids, are responsible for the production of IPP and DMAPP.

Through a series of condensation reactions, four molecules of IPP are sequentially added to DMAPP to form the C20 precursor, geranylgeranyl diphosphate (GGPP). This linear molecule then undergoes a series of cyclizations to form the characteristic polycyclic skeleton of diterpenes. For atisine-type alkaloids, which are the direct precursors to songorine, the key intermediate is ent-atiserene. The formation of this intricate structure is a critical control point in the biosynthetic pathway.

Furthermore, feeding experiments with labeled precursors have been instrumental in identifying the source of the nitrogen atom in the characteristic oxazolidine ring of atisine-type alkaloids. Studies have indicated that L-serine is a likely precursor, providing the two-carbon unit and the nitrogen atom required for the formation of this heterocyclic ring system. acs.orgacs.orgresearchgate.net

Enzymatic Steps and Gene Cluster Identification

The elucidation of the specific enzymatic machinery responsible for the biosynthesis of songorine-type alkaloids is an ongoing area of research, largely advanced by transcriptome analysis of Aconitum species. nih.govnih.govfrontiersin.orgmdpi.com While a complete, functionally characterized gene cluster for the entire songorine pathway has yet to be fully delineated, significant progress has been made in identifying key enzyme families and candidate genes.

The initial steps of the pathway are catalyzed by terpene synthases (TPSs) . These enzymes are responsible for the cyclization of GGPP to form the diterpene skeleton. Specifically, a class of enzymes known as kaurene synthase-like (KSL) enzymes has been implicated in the formation of the atisine skeleton precursor, ent-atiserene.

Following the formation of the carbocyclic core, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) . researchgate.netnih.gov These enzymes play a crucial role in introducing hydroxyl groups and other functionalities to the diterpene scaffold, leading to the vast structural diversity observed in this class of alkaloids. While specific CYP450s responsible for the later, more specific steps in songorine biosynthesis have not been definitively characterized, transcriptome analyses of Aconitum species have identified numerous candidate CYP450 genes that are co-expressed with other genes in the proposed biosynthetic pathway. frontiersin.org

The incorporation of the nitrogen atom is another critical step. While the precise enzymes are still under investigation, it is hypothesized that oxidoreductases and aminotransferases are involved in the conversion of a diterpene intermediate and the nitrogen donor (derived from L-serine) into the foundational atisine-type alkaloid structure. nih.govwhiterose.ac.ukmpg.de

Although a contiguous and fully characterized biosynthetic gene cluster for songorine remains to be discovered, transcriptomic studies have revealed that genes encoding enzymes for diterpenoid alkaloid biosynthesis are often co-regulated, suggesting they may be located in close proximity on the chromosome, forming functional gene clusters. biorxiv.orgnih.govresearchgate.netbiorxiv.org The identification and functional characterization of such clusters will be a significant step towards the complete elucidation of the songorine biosynthetic pathway and will open avenues for its heterologous production.

Chemical Modifications and Derivative Synthesis of Songorine Diacetate

Targeted Derivatization for Enhanced Biological Activity or Specificity

The targeted derivatization of songorine (B610919) and its analogs involves strategic chemical modifications to alter their pharmacokinetic and pharmacodynamic properties. Research has focused on creating semi-synthetic derivatives to improve activities such as anti-inflammatory, analgesic, and antiarrhythmic effects. nih.govresearchgate.net The synthesis of these derivatives often involves reactions at the hydroxyl groups present on the core structure, leading to esters, such as acetates, or other functionalized molecules. researchgate.netcdnsciencepub.com

For instance, the acetylation of hydroxyl groups is a common strategy. The compound 15-O-acetylsongorine has been identified from processed Aconitum Brachypodum Diels and is noted for its potential anti-inflammatory and analgesic effects. researchgate.net Similarly, derivatives of the structurally related alkaloid napelline (B1196341), which is the reduction product of songorine, have been synthesized to explore their pharmacological profiles. researchgate.netscribd.com The synthesis of 1-O-benzoylnapelline has been reported to yield a compound with analgesic and anti-inflammatory properties. researchgate.net

These modifications are crucial for exploring the full therapeutic landscape of this class of alkaloids. Below is a table summarizing key derivatives and their associated biological activities as indicated by preclinical research.

| Derivative Name | Parent Compound | Modification | Reported Biological Activity | Reference |

| 15-O-acetylsongorine | Songorine | Acetylation at C-15 | Anti-inflammatory, Analgesic | researchgate.net |

| 12-epinapelline (B1180270) diacetate | 12-epinapelline | Di-acetylation | Synthesized for structural confirmation; parent has antiarrhythmic potential | researchgate.net |

| 1-O-benzoylnapelline | Napelline | Benzoylation at C-1 | Analgesic, Anti-inflammatory | researchgate.net |

| 15-acetylcardiopetamine | Cardiopetamine | Acetylation at C-15 | Antifeedant activity | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Songorine Diacetate Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. mdpi.com For diterpenoid alkaloids like songorine and its derivatives, SAR studies help to identify the key structural features responsible for their pharmacological effects, guiding the design of more potent and selective molecules. mdpi.com The diverse structures within this alkaloid class are essential for elucidating these relationships. mdpi.com

The presence and position of acetyl groups on the songorine scaffold can significantly influence its biological activity. Acetylation of hydroxyl groups alters the polarity and steric properties of the molecule, which can affect its ability to bind to biological targets.

Research on related diterpenoid alkaloids has shown that hydroxyl acetylation can have positive effects on specific activities. For example, in a study on the antifeedant properties of various alkaloids, the acetylation of hydroxyl groups at C-13 and C-15 was found to enhance activity against the insect L. decemlineata. mdpi.com The identification of 15-O-acetylsongorine from a plant source and its associated anti-inflammatory and analgesic activities further underscores the importance of the acetyl group at this position. researchgate.net The preparation of 12-epinapelline diacetate, although primarily for structural elucidation, is part of a broader investigation into the antiarrhythmic properties of napelline-type alkaloids, where functionalization plays a key role. researchgate.net

Beyond acetylation, the modification of other functional groups on the songorine framework is an active area of research to probe the SAR of its derivatives. These modifications can include altering existing groups or introducing new ones to different positions on the alkaloid skeleton.

Studies on related diterpenoid alkaloids provide insights into potentially critical modification sites. For instance, the hydroxyl groups at positions C-13 and C-15 have been identified as essential for the antifeedant activity of cardiopetamine against S. littoralis. mdpi.com Furthermore, the introduction of a benzoyl group at the C-1 position of napelline was shown to produce a compound with analgesic and anti-inflammatory properties, demonstrating that modifications at this site can confer significant biological activity. researchgate.net The synthesis of songorine itself involves complex transformations and the manipulation of various functional groups, highlighting the chemical tractability of this molecular scaffold for creating diverse derivatives. cdnsciencepub.com These explorations are crucial for developing a comprehensive SAR model for songorine-based compounds, which could lead to the discovery of novel therapeutic agents. nih.govmdpi.com

Mechanistic Investigations of Songorine Diacetate S Biological Activities Preclinical Studies

In Vitro Cellular and Molecular Mechanisms

Receptor Binding and Modulation Studies

Preclinical in vitro studies have identified the γ-aminobutyric acid-A (GABA-A) receptor as a molecular target for the diterpenoid alkaloid songorine (B610919). Investigations using rat brain models have demonstrated that songorine acts as a non-competitive antagonist at this receptor.

In radioligand binding assays with synaptic membranes from the rat brain, songorine inhibited the specific binding of [³H]muscimol in a concentration-dependent manner. Scatchard and Lineweaver-Burk plot analyses of the binding data indicated a non-competitive mode of inhibition. Further electrophysiological studies on acutely dissociated rat hippocampal neurons revealed that while songorine did not elicit a current response on its own, it significantly inhibited the inward current induced by GABA.

| Assay Type | Model System | Parameter | Result |

|---|---|---|---|

| Radioligand Binding Assay | Triton-treated synaptic membranes of rat brain | IC₅₀ vs. [³H]muscimol | 7.06 µM |

| Patch-Clamp Electrophysiology | Acutely dissociated rat hippocampal neurons | IC₅₀ vs. GABA-induced current | 19.6 µM |

These findings from in vitro cellular and molecular assays suggest that songorine's mechanism of action involves the allosteric modulation of the GABA-A receptor, leading to an inhibition of GABAergic neurotransmission.

Based on the available preclinical literature from the conducted searches, there are no in vitro studies detailing direct receptor binding or functional antagonism of songorine at specific G protein-coupled receptors (GPCRs).

Enzyme Inhibition Assays and Target Identification

In vitro mechanistic studies have explored the effect of songorine on cellular metabolic pathways, particularly glycolysis. Research indicates that songorine can inhibit glycolysis in macrophages. This inhibitory effect is supported by molecular docking simulations, which have shown a binding affinity between songorine and key enzymes involved in the glycolytic pathway, suggesting a direct inhibitory mechanism frontiersin.orgnih.gov. However, the specific enzyme targets within the glycolytic cascade that songorine directly binds to and inhibits have not been explicitly identified in the reviewed literature.

Cellular Signaling Pathway Modulation

Songorine has been shown to modulate specific intracellular signaling pathways related to inflammation and oxidative stress. One of the key pathways identified in in vitro studies is the PI3K/AKT/NRF2 signaling cascade nih.govresearchgate.nettandfonline.com.

In cell models of lipopolysaccharide (LPS)-induced injury, treatment with songorine resulted in the upregulation of proteins associated with the PI3K/AKT/NRF2 pathway nih.govtandfonline.com. The activation of this pathway is crucial for promoting antioxidant responses. The protective effects of songorine were reversed when a PI3K inhibitor, LY294002, was introduced, confirming that the compound's activity is mediated through this specific cascade nih.govtandfonline.com. By activating the PI3K/AKT/NRF2 axis, songorine enhances cellular defense mechanisms against oxidative stress-related inflammation nih.govresearchgate.net.

Modulation of Macrophage Polarization and Metabolic Reprogramming

In vitro studies have demonstrated that songorine has a significant impact on macrophage function, specifically by modulating their polarization and cellular metabolism frontiersin.orgnih.gov. Macrophages can exist in different functional states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Songorine treatment of macrophages was found to effectively shift their polarization from an M1 to an M2 phenotype frontiersin.orgnih.gov. This was evidenced by a decrease in M1 markers, such as CD86, and an increase in M2 markers, like CD206, along with the anti-inflammatory cytokine IL-10 frontiersin.org.

This shift in macrophage polarization is closely linked to a profound metabolic reprogramming induced by songorine frontiersin.orgnih.gov. The compound was observed to inhibit glycolysis, a metabolic state characteristic of M1 macrophages. Concurrently, it promotes mitochondrial oxidative phosphorylation, the primary metabolic pathway used by M2 macrophages frontiersin.orgnih.gov. This metabolic switch was confirmed by monitoring the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), a measure of mitochondrial respiration nih.gov. The metabolic reprogramming toward oxidative phosphorylation also correlates with a reduction in macrophage oxidative stress frontiersin.orgnih.gov.

| Parameter | Effect of Songorine Treatment |

|---|---|

| M1 Macrophage Markers (e.g., CD86) | Decrease frontiersin.org |

| M2 Macrophage Markers (e.g., CD206) | Increase frontiersin.org |

| Glycolysis (ECAR) | Inhibition nih.gov |

| Mitochondrial Oxidative Phosphorylation (OCR) | Promotion nih.gov |

| Macrophage Oxidative Stress | Reduction frontiersin.orgnih.gov |

Investigation of Anti-proliferative Effects on Cell Lines

Preclinical evaluations have explored the anti-proliferative potential of diterpenoid alkaloids, a class of compounds that includes songorine diacetate, against various human cancer cell lines. While specific data on this compound is limited in the provided search results, the broader class of C19-diterpenoid alkaloids has been a subject of these investigations.

Studies on related compounds, such as lipojesaconitine, have demonstrated significant cytotoxic activity against several cancer cell lines. For instance, lipojesaconitine showed notable effects on four different cell lines with IC50 values ranging from 6.0 to 7.3 μM. mdpi.com However, its cytotoxicity was weaker against the multidrug-resistant KB-VIN cell line, with an IC50 of 18.6 μM. mdpi.com Other related alkaloids, lipomesaconitine and lipoaconitine, displayed moderate to weak cytotoxicity. mdpi.com

The research suggests that specific structural features, such as the presence of a fatty acid ester at the C-8 position and an anisoyl group at the C-14 position, may be crucial for the cytotoxic activity of these aconitine-type alkaloids. mdpi.com It is important to note that many of the tested aconitine-type C19-diterpenoid alkaloids were found to be inactive, with IC50 values greater than 20 or 40 μM. mdpi.com

Table 1: Cytotoxic Activity of Related Diterpenoid Alkaloids Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

| Lipojesaconitine | A549 (Lung Carcinoma) | 6.0 - 7.3 |

| Lipojesaconitine | MDA-MB-231 (Breast Cancer) | 6.0 - 7.3 |

| Lipojesaconitine | MCF-7 (Breast Cancer) | 6.0 - 7.3 |

| Lipojesaconitine | KB (Cervical Carcinoma) | 6.0 - 7.3 |

| Lipojesaconitine | KB-VIN (MDR Cervical Carcinoma) | 18.6 |

| Lipomesaconitine | KB (Cervical Carcinoma) | 9.9 |

| Lipomesaconitine | Other four cell lines | 17.2 - 21.5 |

| Lipoaconitine | Five human tumor cell lines | 13.7 - 20.3 |

In Vivo Pharmacological Studies in Non-Human Models

The anxiolytic properties of songorine, the parent compound of this compound, have been investigated in rodent models, demonstrating its potential to reduce anxiety-like behaviors.

In the elevated zero maze (EOM) test, songorine exhibited a dose-dependent anxiolytic effect in rats. mdpi.comresearchgate.net At a dose of 3.0 mg/kg, there was a significant increase in the time spent in the open quarters of the maze, a key indicator of reduced anxiety. mdpi.com This effect was comparable to that of the well-known anxiolytic drug, diazepam. mdpi.com Notably, unlike diazepam, songorine did not produce sedative effects or impair psychomotor performance. mdpi.com

Further studies using the elevated plus-maze test in mice showed that songorine, at a much lower dose of 25 μg/kg administered orally, produced a pronounced anxiolytic effect comparable to phenazepam. nih.govresearchgate.netresearchgate.net This was corroborated by the recording of ultrasonic vocalizations, where an increase in short, high-frequency (50 kHz) signals, associated with a positive affective state, was observed. nih.govresearchgate.netresearchgate.net The Vogel conflict test also confirmed the high anxiolytic activity of songorine at a dose of 0.25 mg/kg, again without sedative side effects. nih.gov

The mechanism underlying these anxiolytic effects is believed to involve the GABAergic system. In vivo electrophysiological studies have shown that songorine acts as a potent agonist at GABAA receptors, which is consistent with its anxiety-reducing properties. mdpi.com

Table 2: Anxiolytic Effects of Songorine in Rodent Models

| Test Model | Animal | Key Findings |

| Elevated Zero Maze (EOM) | Rats | Dose-dependent increase in time spent in open quarters, significant at 3.0 mg/kg. mdpi.comresearchgate.net |

| Elevated Plus Maze | Mice | Pronounced anxiolytic effect at 25 μg/kg, comparable to phenazepam. nih.govresearchgate.netresearchgate.net |

| Ultrasonic Vocalization | Mice | Increase in short high-frequency (50 kHz) signals, indicating reduced anxiety. nih.govresearchgate.netresearchgate.net |

| Vogel Conflict Test | Mice | High anxiolytic activity at 0.25 mg/kg without sedation. nih.gov |

Preclinical studies have indicated that songorine possesses both anti-inflammatory and analgesic properties, mediated through various molecular pathways.

In a model of sepsis-induced acute lung injury, songorine treatment at 40 mg/kg was found to mitigate lung injury by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov The mechanism of action appears to involve the inhibition of oxidative stress-related inflammation through the activation of the PI3K/AKT/NRF2 signaling pathway. nih.gov

The analgesic effects of related compounds, such as aconitine, have been evaluated in different pain models. researchgate.net The anti-inflammatory actions of various plant-derived compounds are often attributed to the inhibition of key inflammatory mediators like prostaglandins and pro-inflammatory cytokines (TNF-α, IL-1, IL-6). researchgate.netnih.gov For instance, some natural compounds exert their effects by downregulating the expression of these cytokines. researchgate.net

The mechanisms underlying the analgesic effects of many natural products involve the modulation of inflammatory pathways. For example, the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis, is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). ptfarm.pl Additionally, the modulation of cytokine signaling pathways, such as the NF-κB pathway, plays a crucial role in the anti-inflammatory and analgesic effects of many phytochemicals. nih.govnih.gov

The parent compound, songorine, has been associated with anti-arrhythmic and cardio-protective effects in preclinical models. nih.gov These properties are particularly relevant in the context of aconitine-induced cardiotoxicity, as aconitine is known to induce severe cardiac arrhythmias. nih.govnih.govfrontiersin.org

Aconitine-induced arrhythmias are primarily caused by the persistent activation of voltage-gated sodium channels, leading to an influx of sodium ions and subsequent calcium overload, which can trigger arrhythmias. nih.govfrontiersin.org It is hypothesized that compounds with anti-arrhythmic properties may counteract these effects.

The cardio-protective mechanisms of some agents are linked to their anti-inflammatory and anti-oxidative properties. nih.gov By reducing inflammation and oxidative stress, these agents can help to prevent the development of an arrhythmogenic substrate in the heart. nih.gov While the specific mechanisms of this compound are not detailed, the general understanding is that modulation of ion channels and reduction of inflammatory and oxidative stress are key to its potential cardio-protective effects.

Songorine has demonstrated regenerative effects in a skin excision wound animal model, suggesting its potential to promote wound healing. nih.gov While the specific mechanisms for songorine are not fully elucidated in the provided results, the process of wound healing involves a complex interplay of cellular and molecular events, including inflammation, cell proliferation, and tissue remodeling. pensoft.netresearchgate.net

In general, substances that promote wound healing often do so by stimulating the proliferation and migration of key cells like fibroblasts and keratinocytes, enhancing the deposition of extracellular matrix components like collagen, and promoting angiogenesis (the formation of new blood vessels). pensoft.netnih.gov For instance, some treatments accelerate wound closure and increase collagen production. nih.gov

The anti-inflammatory properties of a compound can also contribute to better wound healing outcomes. While inflammation is a necessary part of the initial healing process, prolonged or excessive inflammation can impair tissue repair. pensoft.net Therefore, the anti-inflammatory effects of songorine may contribute to its regenerative capabilities.

Diterpenoid alkaloids, the class to which this compound belongs, have been recognized for their insecticidal and antifeedant properties. nih.gov Extracts from plants of the Aconitum and Delphinium genera, which are rich in these alkaloids, have a long history of use as insecticides. nih.gov

The antifeedant activity of these compounds is a key aspect of their insecticidal action. Antifeedants deter insects from feeding, leading to starvation and reduced crop damage. researchgate.netmdpi.com Studies on various diterpenoid alkaloids have shown significant antifeedant effects against a range of insect pests. nih.gov For example, certain C19- and C20-diterpenoid alkaloids have demonstrated high efficiency and specificity in their insecticidal and antifeedant activities. nih.gov

The specific mechanisms by which these alkaloids exert their effects can vary, but they often involve interactions with the insect's nervous system or disruption of their digestive processes. The structure of the alkaloid plays a significant role in its biological activity. nih.gov

Computational Chemistry and Molecular Modeling of Songorine Diacetate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are pivotal in elucidating the binding mechanisms of Songorine (B610919) diacetate with various protein targets. These simulations predict the preferred orientation of the molecule when it forms a stable complex with a receptor. By calculating the binding affinity and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can identify key residues involved in the binding process. This information is crucial for understanding the compound's mechanism of action and for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of Songorine diacetate and its biological activity. By examining a series of related compounds and their corresponding activities, QSAR models can predict the therapeutic efficacy of novel derivatives. These models utilize molecular descriptors that quantify various physicochemical properties of the molecule, such as its electronic, steric, and hydrophobic characteristics. The insights gained from QSAR studies guide the modification of the this compound scaffold to enhance its desired pharmacological effects.

Conformational Dynamics and Energy Landscape Studies

The biological activity of this compound is intrinsically linked to its three-dimensional structure and flexibility. Conformational dynamics and energy landscape studies, often employing molecular dynamics simulations, investigate the molecule's accessible conformations and the energetic barriers between them. Understanding the conformational preferences of this compound in different environments, such as in solution or when bound to a receptor, provides a dynamic perspective on its function. This knowledge is essential for a comprehensive understanding of its interaction with biological systems.

In Silico Prediction of Bioactivity and Pharmacological Profiles

Computational approaches are increasingly used to predict the bioactivity and pharmacological profiles of compounds like this compound. These in silico predictions can encompass a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). By leveraging computational models and databases of known drug-target interactions, researchers can forecast the potential therapeutic applications and liabilities of this compound. This predictive capability accelerates the drug discovery process by prioritizing compounds with favorable pharmacological profiles for further experimental validation.

Advanced Analytical Methods for Songorine Diacetate Quantification

Chromatographic Quantification Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components. For the quantification of Songorine (B610919) diacetate, liquid and gas chromatography are the most relevant methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of diterpenoid alkaloids due to its high resolution and applicability to a wide range of compound polarities. researchgate.net An HPLC method has been successfully developed for the quantification of songorine, which can be adapted for its diacetate derivative. jlu.edu.cn The addition of two acetyl groups to the songorine molecule increases its lipophilicity, which would lead to a longer retention time under reversed-phase conditions, allowing for clear separation from the parent compound.

A validated HPLC method for songorine utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol (B129727) and a weak base like triethylamine (B128534) in water, with detection at 220 nm. jlu.edu.cn The method demonstrates good linearity and recovery, making it suitable for accurate quantification. jlu.edu.cn For method development, optimizing the mobile phase composition and pH is critical to achieve symmetric peak shapes and efficient separation from other related alkaloids. nih.gov

Table 1: Example HPLC Method Validation Parameters for Songorine Quantification

This table illustrates typical validation results for an HPLC method, based on data reported for songorine analysis. jlu.edu.cn These parameters would be the target for a validated Songorine diacetate method.

| Parameter | Result |

| Linearity Range | 0.1 - 10.0 µg |

| Correlation Coefficient (r²) | 0.9998 |

| Mean Recovery | 99.3% |

| Relative Standard Deviation (RSD) | 1.46% (n=6) |

| Limit of Detection (LOD) | 8 ng nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id It is highly effective for identifying volatile and thermally stable compounds. mdpi.com However, the direct analysis of complex diterpenoid alkaloids like songorine and its derivatives by GC-MS can be challenging. scitechnol.com These compounds often have low volatility and may degrade at the high temperatures used in the GC injector and column. jyoungpharm.org

To overcome these limitations, a derivatization step is typically required before GC-MS analysis. For this compound, which already contains acetyl groups, further derivatization of any remaining polar functional groups (such as hydroxyl or amine groups) with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to increase thermal stability and volatility. The mass spectrometer provides high-confidence identification based on the compound's unique mass spectrum and fragmentation pattern.

Table 2: Illustrative GC-MS Parameters for Phytochemical Analysis

The following table presents typical instrument settings for the GC-MS analysis of plant-derived secondary metabolites. mdpi.comneptjournal.com

| Parameter | Condition |

| GC Column | TG-5MS (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium (99.999% purity) at 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 50°C, ramp 5°C/min to 230°C, then 30°C/min to 290°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40–1000 m/z |

Mass Spectrometry-Based Quantification (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of analytes in complex mixtures due to its exceptional sensitivity and selectivity. nih.govrsc.org This technique couples the separation power of HPLC with the specificity of tandem mass spectrometry. acs.org LC-MS/MS methods have been developed for the sensitive determination of various alkaloids and have been used to identify songorine in biological samples like rat urine. nih.gov

In an LC-MS/MS analysis, the sample is first separated by an HPLC system. The eluent is then introduced into the mass spectrometer, where the target molecule (the precursor ion) is selected and fragmented in a collision cell. Specific fragments (product ions) are then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for quantification at very low levels, even in complex matrices. nih.gov An LC-MS/MS method for this compound would involve optimizing the chromatographic conditions for separation and tuning the mass spectrometer to identify the most stable and intense precursor-product ion transitions.

Table 3: Projected LC-MS/MS Parameters for this compound Quantification

This table outlines hypothetical yet realistic parameters for developing a selective and sensitive LC-MS/MS method for this compound.

| Parameter | Value |

| Chromatography | UPLC/HPLC with C18 column |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | [M+H]⁺ m/z for this compound |

| Product Ion (Q3) | Specific fragment ion m/z (e.g., from loss of an acetyl group) |

| Collision Energy (CE) | Optimized voltage to achieve stable fragmentation |

| Lower Limit of Quantification (LLOQ) | Projected to be in the low ng/mL range nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The intricate, polycyclic structure of songorine (B610919) and its analogues presents a significant challenge for organic chemists. thieme-connect.com Total synthesis is not only a testament to the power of modern synthetic chemistry but also provides a crucial avenue for producing these compounds in sufficient quantities for extensive biological evaluation and for creating novel derivatives with potentially enhanced properties.

Recent progress in the synthesis of diterpenoid alkaloids has highlighted several powerful strategies. thieme-connect.com For instance, the total synthesis of (-)-songorine has been achieved through a divergent strategy that relies on key chemical transformations. researchgate.net This approach included a diastereoselective intermolecular copper-mediated conjugate addition, an intramolecular Michael addition to assemble the core structure, and a subsequent intramolecular Mannich cyclization to construct the characteristic azabicyclo[3.2.1]octane motif. researchgate.net Other innovative methods applied to related alkaloids include palladium-catalyzed cycloalkenylation and oxidative dearomatization/Diels-Alder sequences. thieme-connect.comresearchgate.net

| Synthetic Strategy | Key Reactions | Application Example | Reference |

| Divergent Synthesis | Cu-mediated conjugate addition, Intramolecular Michael addition, Intramolecular Mannich cyclization | Total synthesis of (-)-songorine | researchgate.net |

| Cycloaddition Reactions | Oxidative dearomatization/Diels-Alder sequence | Synthesis of hexacyclic ent-kaurane diterpenoid alkaloids | researchgate.net |

| Metal-Catalyzed Cyclizations | Palladium-catalyzed cycloalkenylation, Ruthenium-mediated enyne cycloisomerization | Construction of core ring systems in diterpenoid alkaloids | thieme-connect.comresearchgate.net |

| Radical-Based Cyclizations | Atom transfer radical cyclization | Formation of C-C bonds in complex heterocyclic systems | warwick.ac.uk |

Identification of Additional Biological Targets

The pharmacological effects of songorine and its derivatives are attributed to their interaction with various cellular targets. nih.gov Early research identified interactions with key signaling systems in the body. For example, songorine has been shown to be an antagonist for G protein-coupled receptors (GPCRs), with certain synthetic derivatives exhibiting nanomolar inhibitory concentrations. nih.gov More recent in vivo studies have demonstrated that songorine also acts as a potent agonist at gamma-aminobutyric acid (GABA) type A receptors in the central nervous system, which is believed to underlie its anxiolytic effects. mdpi.com

Emerging research suggests that the polypharmacology of these alkaloids is broader than initially understood. Molecular docking studies and experimental validation have implicated other pathways. One study on compounds from Aconitum brachypodum suggested that a related compound, 15-O-acetylsongoramine, could interact with the key protein Akt1 in the PI3K-Akt pathway, which in turn modulates the downstream NF-κB pathway to exert anti-inflammatory effects. researchgate.net Furthermore, a comprehensive screening of components from the Sini decoction identified songorine as a mitochondria-targeted compound. nih.gov This finding suggests that songorine can directly influence mitochondrial function and cardiac energetics, presenting a novel mechanism for its observed cardioprotective effects against doxorubicin-induced cardiomyopathy. nih.gov

Future research must focus on systematically deconstructing this complex pharmacology. High-throughput screening and chemoproteomics can be employed to identify a more comprehensive set of direct binding partners for songorine diacetate. Elucidating how the compound modulates networks such as the PI3K-Akt/NF-κB axis or mitochondrial bioenergetics will be critical for understanding its therapeutic potential and for identifying new clinical applications.

Biotechnological Production and Engineering of Alkaloid Pathways

The natural abundance of many complex diterpenoid alkaloids, including songorine, is often low, making extraction from plant sources inefficient and unsustainable. biorxiv.orgmdpi.com The structural complexity of these molecules also makes chemical synthesis on a large scale economically unfeasible. biorxiv.org Consequently, biotechnological production in engineered microorganisms or plant cell cultures represents a promising alternative. nih.govresearchgate.net

Significant progress has been made in engineering microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli to produce other classes of plant alkaloids. nih.govnih.gov These efforts involve transplanting entire biosynthetic pathways into the microbes, a process that requires identifying all the necessary genes and enzymes from the source plant. nih.govmit.edu A major challenge in this area is the functional expression of complex plant enzymes, particularly cytochrome P450s, which are crucial for the oxidative modifications that create the vast diversity of alkaloid structures. nih.govoup.com

For diterpenoid alkaloids specifically, a critical breakthrough was the recent identification of the initial six enzymes in the biosynthetic pathway leading to the atisinium core structure, which were discovered in Delphinium grandiflorum and Aconitum plicatum. biorxiv.org This discovery, which includes terpene synthases and cytochromes P450, paves the way for heterologous production of key intermediates. biorxiv.org Future work will involve elucidating the remaining steps to songorine and then reconstructing the complete pathway in a microbial host. biorxiv.orgnih.gov Strategies to enhance production will include metabolic engineering to increase precursor supply, transport engineering to secrete the final product from the cell, and optimizing fermentation conditions. nih.govbiorxiv.org In parallel, in vitro culture techniques using plant cell suspensions or hairy roots from Aconitum species could be optimized through elicitation to boost the production of these valuable metabolites. nih.gov

Advanced In Vitro and In Vivo Model Systems for Mechanistic Elucidation

A deeper understanding of how this compound functions at a cellular and organismal level requires the use of sophisticated and relevant biological models.

In Vitro Models: Future research will move beyond simple cytotoxicity assays to more complex and targeted in vitro systems. Cell-based assays using specific cell lines are invaluable for dissecting molecular mechanisms. For example, to study anti-inflammatory effects, researchers have used lipopolysaccharide (LPS)-activated microglia BV2 cells and murine bone marrow-derived macrophages, measuring the expression of inflammatory factors like IL-1β, IL-6, and TNF-α. tandfonline.com To investigate cardioprotective effects, the H9c2 rat cardiomyocyte cell line has been used in models of doxorubicin-induced injury. nih.gov In these cells, key parameters such as cell viability, intracellular reactive oxygen species (ROS) production (measured with probes like DCFH-DA), ATP levels, and mitochondrial membrane potential can be quantified to assess the compound's impact on cellular health and mitochondrial function. nih.govtandfonline.com A novel technique, cardiac mitochondrial membrane chromatography, has even been developed to specifically screen for mitochondria-targeted compounds from natural product extracts. nih.gov For anticancer research, the MTT assay on various cancer cell lines remains a standard screening method. acs.org

In Vivo Models: Animal models are essential for evaluating the physiological effects and therapeutic potential of this compound. Recent studies on songorine have utilized rat models to investigate central nervous system effects. For instance, in vivo electrophysiology in rats has been used to measure the spontaneous firing of forebrain neurons, while the Elevated Open Maze (EOM) test has been employed to confirm anxiolytic activity. mdpi.com For studying anti-inflammatory and systemic effects, mouse models are common. In one such model, C57BL/6 mice are challenged with LPS to induce a systemic inflammatory response, allowing researchers to assess the ability of a compound to attenuate inflammation and prevent organ damage in the liver and lungs. tandfonline.com To evaluate cardioprotective effects, a mouse model of doxorubicin-induced cardiomyopathy has been established, providing a platform to test the efficacy of compounds like songorine in vivo. nih.gov

By integrating these advanced in vitro and in vivo models, future research can build a comprehensive profile of this compound's mechanism of action, paving the way for its potential development as a therapeutic agent.

| Model Type | Specific Model | Purpose/Measured Endpoints | Reference |

| In Vitro | H9c2 Rat Cardiomyocytes | Cardioprotection; Cell viability, ROS, ATP, Mitochondrial membrane potential | nih.gov |

| BV2 Microglia / Macrophages | Anti-inflammation; IL-1β, IL-6, TNF-α, NF-κB translocation, JNK phosphorylation | tandfonline.com | |

| Cardiac Mitochondrial Membrane Chromatography | Screening for mitochondria-targeted compounds | nih.gov | |

| Cancer Cell Lines (e.g., HepG2, K562) | Anticancer activity; Cell viability (MTT assay) | nih.govacs.org | |

| In Vivo | Rat Model (Elevated Open Maze) | Anxiolytic activity; Time in open quarters | mdpi.com |

| Rat Model (In Vivo Electrophysiology) | Neuronal activity; Spontaneous firing rate of forebrain neurons | mdpi.com | |

| Mouse Model (LPS Challenge) | Systemic anti-inflammatory effects; Cytokine levels, organ damage | tandfonline.com | |

| Mouse Model (Doxorubicin-Induced Cardiomyopathy) | Cardioprotection; Cardiac function and histology | nih.gov |

Q & A

Basic Research Questions

Q. How to design experiments to assess the biological effects of sodium diacetate on gut microbiota in murine models?

- Methodological Answer :

- Experimental Design : Use a controlled intervention study with two groups (control and experimental). Administer sodium diacetate at a defined dose (e.g., 0.3 g/(kg·d)) orally to mice for a specified duration (e.g., 7 days) .

- Data Collection : Collect fecal samples post-intervention. Employ 16S rDNA high-throughput sequencing to analyze microbial diversity and abundance at the genus/species level .

- Functional Analysis : Predict metabolic pathway alterations (e.g., fatty acid synthesis, carbohydrate metabolism) using bioinformatics tools like PICRUSt or KEGG .

- Statistical Validation : Use alpha/beta diversity indices (e.g., Shannon index, PCoA) to quantify microbial community changes. Apply non-parametric tests (e.g., Mann-Whitney U) for significance analysis .

Q. What are the key considerations for optimizing oxidation reactions using iodobenzene diacetate in organic synthesis?

- Methodological Answer :

- Reaction Setup : Ensure stoichiometric equivalence between iodobenzene diacetate and the substrate (e.g., porphyrinogen). Use inert solvents (e.g., dichloromethane) under anhydrous conditions .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust reaction time and temperature (e.g., room temperature vs. reflux) to maximize yield (e.g., 46% for meso-tetraphenylporphyrin synthesis) .

- Product Characterization : Confirm structural integrity using NMR, mass spectrometry, and UV-Vis spectroscopy. Compare spectral data with literature values for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway alterations observed with sodium diacetate interventions?

- Methodological Answer :

- Data Triangulation : Cross-validate findings using multi-omics approaches (e.g., metatranscriptomics to confirm 16S-based functional predictions). Discrepancies between predicted and measured pathways (e.g., upregulation of fatty acid synthesis vs. downregulation of lipid metabolism) may require targeted metabolomics .

- Contextual Analysis : Evaluate confounding variables such as host diet, genetic background, or baseline microbiota composition. Use stratified statistical models to isolate compound-specific effects .

- Mechanistic Studies : Conduct in vitro assays (e.g., bacterial culture with sodium diacetate) to directly assess metabolic activity, reducing reliance on predictive algorithms .

Q. What strategies ensure reproducibility in diacetate-based oxidation reactions across laboratories?

- Methodological Answer :

- Protocol Standardization : Document reaction conditions exhaustively (e.g., solvent purity, stirring rate, humidity control). Use ICH guidelines for analytical method validation .

- Reagent Quality Control : Verify iodobenzene diacetate purity via HPLC or titration. Batch variability in oxidizing agents can significantly impact yield .

- Inter-Lab Collaboration : Share raw data (e.g., NMR spectra, chromatograms) as supplementary materials. Use platforms like Zenodo or Figshare for transparent data archiving .

Q. How should researchers address variability in microbial community responses to sodium diacetate across studies?

- Methodological Answer :

- Meta-Analysis Framework : Aggregate data from multiple studies (e.g., gut microbiota shifts in mice vs. rats) using standardized effect size metrics (e.g., log2 fold change). Apply random-effects models to account for heterogeneity .

- Controlled Variable Reporting : Adopt MIAME (Minimum Information About a Microbiome Experiment) standards to report environmental variables (e.g., cage conditions, diet) that influence microbiota .

- Example Data Table:

| Study | Dose (g/kg·d) | Duration | Key Microbial Shifts | Metabolic Pathways Altered |

|---|---|---|---|---|

| 0.3 | 7 days | ↑Bacteroides, ↓Akkermansia | ↑Fatty acid synthesis, ↓Carbohydrate metabolism |

Methodological Resources

- Experimental Reprodubility : Follow Beilstein Journal guidelines for detailed experimental documentation, including supplementary materials for compound synthesis and characterization .

- Data Analysis : Use R packages (e.g.,

phyloseq,DESeq2) for differential abundance analysis in microbiome studies. For oxidation kinetics, apply Arrhenius modeling to temperature-dependent yield data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.